molecular formula C6H7NO6S B14487736 Pyridine-3-carboxylic acid--sulfuric acid (1/1) CAS No. 64030-04-2

Pyridine-3-carboxylic acid--sulfuric acid (1/1)

Cat. No.: B14487736
CAS No.: 64030-04-2
M. Wt: 221.19 g/mol
InChI Key: FSSOYPTUNGNSQS-UHFFFAOYSA-N
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Description

Pyridine-3-carboxylic acid–sulfuric acid (1/1) is a compound formed by the combination of pyridine-3-carboxylic acid and sulfuric acid in a 1:1 molar ratio. Pyridine-3-carboxylic acid, also known as nicotinic acid, is an organic compound with the formula C6H5NO2. It is a derivative of pyridine with a carboxyl group at the 3-position. Sulfuric acid, H2SO4, is a strong mineral acid known for its highly corrosive properties. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-3-carboxylic acid–sulfuric acid (1/1) typically involves the direct reaction of pyridine-3-carboxylic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5NO2+H2SO4C6H5NO2H2SO4\text{C}_6\text{H}_5\text{NO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{NO}_2\cdot\text{H}_2\text{SO}_4 C6​H5​NO2​+H2​SO4​→C6​H5​NO2​⋅H2​SO4​

The reaction is exothermic, and it is essential to maintain the temperature within a specific range to prevent decomposition or side reactions. The mixture is usually stirred continuously to ensure complete mixing and reaction.

Industrial Production Methods

In industrial settings, the production of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and mixing speed, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pyridine-3-carboxylic acid–sulfuric acid (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboxylic acid alcohols or amines.

Scientific Research Applications

Pyridine-3-carboxylic acid–sulfuric acid (1/1) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including condensation and coupling reactions.

    Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine-3-carboxylic acid–sulfuric acid (1/1) can be compared with other similar compounds, such as:

    Pyridine-2-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 2-position.

    Pyridine-4-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 4-position.

    Pyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxyl group.

The uniqueness of pyridine-3-carboxylic acid–sulfuric acid (1/1) lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

CAS No.

64030-04-2

Molecular Formula

C6H7NO6S

Molecular Weight

221.19 g/mol

IUPAC Name

pyridine-3-carboxylic acid;sulfuric acid

InChI

InChI=1S/C6H5NO2.H2O4S/c8-6(9)5-2-1-3-7-4-5;1-5(2,3)4/h1-4H,(H,8,9);(H2,1,2,3,4)

InChI Key

FSSOYPTUNGNSQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.OS(=O)(=O)O

Origin of Product

United States

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